molecular formula C22H25F3N2O2 B2825950 N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide CAS No. 1448129-17-6

N-(4-(4-methoxypiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Cat. No. B2825950
CAS RN: 1448129-17-6
M. Wt: 406.449
InChI Key: CPGURAZXTJAHQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains a piperidine ring, which is a common structure in many pharmaceuticals . It also contains a trifluoromethyl group, which is often used in drug design to improve stability and lipophilicity .


Molecular Structure Analysis

The molecule contains a piperidine ring, a common feature in many bioactive compounds. It also has a trifluoromethyl group attached to a phenyl ring, which can influence the molecule’s reactivity and interactions with biological targets .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like its polarity, solubility, stability, and reactivity would be influenced by the functional groups present in the molecule .

Scientific Research Applications

  • Analgesic and Antitussive Activities : Oki et al. (1974) explored 4β-Methoxy-4α-phenyl-3α, 5α-propanopiperidine derivatives, showing that introducing a m-hydroxy substituent into the phenyl group significantly potentiated analgesic and antitussive activities. Some N-carbamates of these derivatives also exhibited anti-inflammatory effects with analgesic activity (Oki et al., 1974).

  • Antioxidant and Anticancer Activity : Tumosienė et al. (2020) synthesized novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives with various moieties. These compounds showed significant antioxidant activity, with some being more potent than ascorbic acid. They also demonstrated anticancer activity against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).

  • Oligoribonucleotide Synthesis : Reese et al. (1986) identified that 1-[(2-chloro-4-methyl)phenyl]-4-methoxypiperidin-4-yl (Ctmp) is suitable for protecting 2′-hydroxy functions in rapid oligoribonucleotide synthesis, with acid lability similar to the 4-methoxytetrahydropyran-4-yl (Mthp) protecting group (Reese et al., 1986).

  • Met Kinase Inhibition for Cancer Treatment : Schroeder et al. (2009) discovered substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds were effective in tumor stasis in preclinical models, leading to their advancement into phase I clinical trials (Schroeder et al., 2009).

  • Sigma 2 Binding Site Affinity : Perregaard et al. (1995) synthesized a series of compounds including 4-(1H-indol-3-yl)-1-butyl-substituted 4-phenylpiperidines, achieving high affinity for both sigma 1 and sigma 2 binding sites. These compounds were also selective for serotonin and dopamine receptors (Perregaard et al., 1995).

  • Selective Androgen Receptor Modulator Research : Wu et al. (2006) studied S-1, a member of selective androgen receptor modulators (SARMs), in rats. They found that S-1 is rapidly absorbed, slowly cleared, and extensively metabolized, indicating its potential as a therapeutic agent for androgen-dependent diseases (Wu et al., 2006).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activity. It could also involve modifying its structure to optimize its properties .

properties

IUPAC Name

N-[4-(4-methoxypiperidin-1-yl)phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F3N2O2/c1-29-20-12-14-27(15-13-20)19-9-7-18(8-10-19)26-21(28)11-4-16-2-5-17(6-3-16)22(23,24)25/h2-3,5-10,20H,4,11-15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGURAZXTJAHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-Methoxypiperidin-1-YL)phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.